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Compound of Interest

Compound Name: KAR425

Cat. No.: B13433815

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAR425 is a novel, potent, and orally bioavailable antimalarial agent belonging to the bipyrrole
tambjamine class of compounds. Identified under the CAS number 1809050-49-4, this
synthetic compound has demonstrated significant efficacy against multiple strains of
Plasmodium falciparum, including those resistant to chloroquine. This technical guide provides
a comprehensive overview of KAR425, including its chemical properties, synthesis, in vitro and
in vivo antimalarial activity, and its putative mechanism of action. Detailed experimental
protocols and structure-activity relationship data are presented to support further research and
development efforts.

Chemical and Physical Properties

KARA425 is a synthetic bipyrrole tambjamine with the following chemical identity:
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Property Value

CAS Number 1809050-49-4
N-[[4-Ethyl-3-methyl-5-(1H-pyrrol-2-yl)-2H-

UPAC Name py?rol-Z-yTidene]m;/thyl](cycIZieptanZ%ine

Chemical Formula C19H27Ns

Molecular Weight 297.45 g/mol

Appearance Solid powder

Solubility Soluble in DMSO

Synthesis of KAR425

The synthesis of KAR425 involves a multi-step process culminating in the condensation of a
bipyrrole aldehyde intermediate with cycloheptylamine. The general synthetic workflow is
outlined below. For a detailed, step-by-step protocol, refer to the primary literature.[1]

Starting Materials Multi-step synthesis Synthesis of Intermediate
(Pyrrole derivatives) Bipyrrole Aldehyde Intermediate
| .
Reagents Condensation Reaction Final Product KAR425
Cycloheptylamine

Click to download full resolution via product page
Figure 1: General Synthetic Workflow for KAR425.

Biological Activity
In Vitro Antimalarial Activity

KARA425 exhibits potent activity against both chloroquine-sensitive (CQS) and chloroquine-
resistant (CQR) strains of Plasmodium falciparum. The half-maximal inhibitory concentrations
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(ICs0) are summarized in the table below.

P. falciparum Strain Resistance Profile ICs0 (NM)[2]

D6 Chloroquine-Sensitive (CQS) 62
Dd2 Chloroquine-Resistant (CQR) 55
7G8 Chloroquine-Resistant (CQR) 60

In Vivo Antimalarial Efficacy

In vivo studies using a murine model of malaria (Plasmodium yoelii) have demonstrated the

significant oral efficacy of KAR425.

Dosing Regimen

Animal Model Parasite Strain Outcome

(Oral Gavage)

CF1 mice

P. yoelii (multidrug-

25 mg/kg/day for 4

100% protection until

resistant) days day 28[2][3]
) P. yoelii (multidrug- 50 mg/kg/day for 4 100% protection until
CF1 mice ]
resistant) days day 28[2][3]
P. yoelii (multidrug- 80 mg/kg (single
CF1 mice Y ( g o/kg (sing Curative[3]

resistant)

dose)

Mechanism of Action

The precise mechanism of action for KAR425 is not yet fully elucidated. However, based on
studies of the broader prodiginine class of compounds, a leading hypothesis is the induction of

apoptosis in the malaria parasite.[4][5][6] Prodiginines have been shown to interact with anti-

apoptotic Bcl-2 family proteins, disrupting their function and triggering the mitochondrial

apoptotic pathway.[2] Another potential mechanism shared by tambjamines and prodiginines is

their ability to act as anion transporters, which could disrupt the parasite's internal ionic

homeostasis.[7]
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Figure 2: Proposed Apoptotic Pathway Inhibition by KAR425.

Structure-Activity Relationships (SAR)

The development of KAR425 was part of a broader study on tambjamines and prodiginines,
which revealed key structural features for antimalarial activity.[1] The replacement of the C-ring
of prodiginines with an alkylamine, as seen in tambjamines like KAR425, was found to retain or
even enhance potency.[3] Furthermore, substitutions on the B-ring of the bipyrrole core with
short alkyl groups did not negatively impact the activity.[3] This suggests that the bipyrrole core
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and the nature of the amine substituent are critical for the antimalarial efficacy of this class of
compounds.

Experimental Protocols
In Vitro P. falciparum Growth Inhibition Assay

A standardized SYBR Green I-based fluorescence assay is commonly used to determine the in
vitro antimalarial activity.

Workflow:

Prepare serial dilutions Add synchronized ring-stage Incubate for 72 hours Lyse red blood cells and Measure fluorescence Calculate IC50 values
of KAR425 in a 96-well plate, P. falciparum culture (37°C, specific gas mixture) add SYBR Green | dye (DNA content)

Click to download full resolution via product page

Figure 3: Workflow for In Vitro Antimalarial Assay.

Detailed Methodology:

e Compound Preparation: Serially dilute KAR425 in an appropriate solvent (e.g., DMSO) and
then in culture medium to achieve the desired final concentrations.

o Parasite Culture: Culture P. falciparum strains in human erythrocytes using standard in vitro
culture conditions. Synchronize the parasite culture to the ring stage.

o Assay Plate Preparation: Add the serially diluted compound to a 96-well microtiter plate. Add
the synchronized parasite culture to each well. Include positive (e.g., chloroquine) and
negative (no drug) controls.

 Incubation: Incubate the plates for 72 hours under a specific gas mixture (e.g., 5% COz, 5%
02, 90% N2).

o Fluorescence Measurement: After incubation, lyse the red blood cells and add SYBR Green |
dye, which intercalates with parasite DNA. Measure the fluorescence using a microplate
reader.
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o Data Analysis: Determine the ICso values by plotting the fluorescence intensity against the
log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Murine Malaria Model

The efficacy of KAR425 is evaluated in a mouse model of malaria, typically using Plasmodium
yoelii.

Detailed Methodology:

Animal Model: Use female CF1 mice (4-5 weeks old).
 Infection: Infect the mice intravenously with P. yoelii parasites.

o Drug Administration: Administer KAR425 orally by gavage once daily for four consecutive
days, starting 24 hours post-infection. A vehicle control group should be included.

e Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained thin
blood smears. Monitor the general health and survival of the mice for a specified period (e.g.,
28 days).

o Efficacy Assessment: The primary endpoint is the reduction in parasitemia compared to the
vehicle-treated control group and the overall survival and cure rate.

Clinical Status

As of the current date, there is no publicly available information regarding clinical trials of
KAR425 in humans. The compound remains in the preclinical research and development
phase.

Conclusion

KAR425 is a promising preclinical antimalarial candidate with potent activity against drug-
sensitive and drug-resistant P. falciparum strains and excellent in vivo efficacy in a murine
model. Its novel chemical scaffold and potential mechanism of action make it a valuable lead
for the development of new antimalarial therapies. Further studies are warranted to fully
elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and
safety profile to advance it towards clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
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